4-Bromo-3,5-dihydroxybenzoic acid

Overview

Description

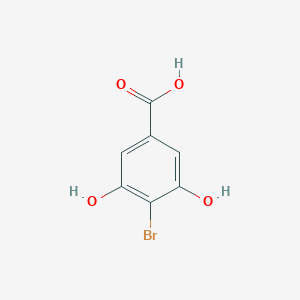

4-Bromo-3,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dihydroxybenzoic acid typically involves the bromination of 3,5-dihydroxybenzoic acid. This can be achieved through the following steps:

Bromination Reaction: 3,5-dihydroxybenzoic acid is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution under controlled temperature conditions to ensure selective bromination at the 4-position.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dihydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidized Products: Quinones or other oxidized forms.

Esters: Various ester derivatives depending on the alcohol used.

Scientific Research Applications

Pharmaceutical Development

BDHBA serves as a key intermediate in synthesizing various pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with anti-inflammatory and analgesic properties. For instance, studies indicate that derivatives of BDHBA can be synthesized to enhance the efficacy of existing medications targeting pain and inflammation .

Key Findings:

- BDHBA is used to synthesize compounds that exhibit significant biological activity.

- It has been explored for its potential in developing new therapeutic agents targeting chronic pain conditions.

Antioxidant Research

The antioxidant properties of BDHBA make it a valuable compound in formulations aimed at reducing oxidative stress in biological systems. Research has shown that BDHBA can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly beneficial in developing dietary supplements and functional foods that aim to improve health outcomes.

Key Findings:

- BDHBA demonstrates a capacity to reduce oxidative stress.

- Its incorporation into health products may enhance their protective effects against oxidative damage.

Biochemical Studies

BDHBA is utilized in biochemical research to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds makes it a suitable candidate for studying molecular interactions within biological systems . Researchers have employed BDHBA to elucidate mechanisms of action for various enzymes, contributing to a deeper understanding of metabolic processes.

Key Findings:

- BDHBA aids in the study of enzyme kinetics and interactions.

- It contributes to advancing knowledge in metabolic pathway research.

Cosmetic Formulations

In the cosmetic industry, BDHBA is incorporated into skincare products due to its skin-soothing and protective effects. Its antioxidant properties are leveraged to enhance the stability and efficacy of formulations aimed at improving skin health . Products containing BDHBA may appeal to consumers looking for natural ingredients with proven benefits.

Key Findings:

- BDHBA enhances the protective qualities of cosmetic formulations.

- Its use in skincare products aligns with the growing trend towards natural ingredients.

Environmental Applications

BDHBA is being explored for its role in developing eco-friendly pesticides and herbicides. Research indicates that compounds derived from BDHBA can exhibit herbicidal activity while minimizing environmental impact . This application promotes sustainable agricultural practices by providing alternatives to synthetic chemicals.

Key Findings:

- BDHBA derivatives show promise as environmentally friendly agricultural chemicals.

- Its application supports sustainable farming initiatives.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dihydroxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

3,5-Dihydroxybenzoic Acid: Lacks the bromine atom, which can significantly alter its chemical properties and reactivity.

4-Bromo-2,6-dihydroxybenzoic Acid: Similar structure but with different positions of hydroxyl groups, leading to different chemical behavior.

4-Bromo-3,5-dimethoxybenzoic Acid: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and reactivity.

Biological Activity

4-Bromo-3,5-dihydroxybenzoic acid (4-Br-3,5-DHBA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : CHBrO

- Molecular Weight : 233.017 g/mol

- CAS Number : 16534-12-6

- Melting Point : 268°C to 272°C

- Purity : ≥98% .

1. Antimicrobial Activity

4-Br-3,5-DHBA exhibits notable antimicrobial properties, particularly against antibiotic-resistant bacteria. In a study evaluating various lichen-derived compounds, it was found that derivatives of 3,5-dihydroxybenzoic acid demonstrated significant inhibition against Staphylococcus aureus and Acinetobacter baumannii. The compound showed promising minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent .

2. Alpha-Glucosidase Inhibition

The compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies reported an IC value of approximately 24.0 µg/mL for related compounds, suggesting that 4-Br-3,5-DHBA could be beneficial in controlling postprandial blood glucose levels .

3. Antioxidant Properties

Research indicates that 4-Br-3,5-DHBA possesses antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals .

The biological activities of 4-Br-3,5-DHBA are primarily mediated through:

- Hydroxyl Group Interactions : The two hydroxyl groups on the aromatic ring enhance the compound's ability to donate electrons and stabilize free radicals.

- Enzyme Interaction : Molecular docking studies have suggested that the compound can effectively bind to active sites of target enzymes like alpha-glucosidase, thereby inhibiting their activity .

Study on Antimicrobial Efficacy

A recent study isolated various monoaromatic compounds from lichen sources and evaluated their antimicrobial efficacy. Among these compounds, derivatives of 4-Br-3,5-DHBA were highlighted for their potent activity against resistant strains of bacteria such as Enterococcus faecium and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-3,5-DHBA | 4 | Staphylococcus aureus |

| Methylated derivative | 8 | Acinetobacter baumannii |

Alpha-Glucosidase Inhibition Study

In another study focusing on glucose metabolism modulation, various derivatives including 4-Br-3,5-DHBA were tested for their alpha-glucosidase inhibitory effects. The results indicated that while some derivatives were more potent than others, the presence of bromine significantly influenced the inhibitory capacity .

Applications in Pharmaceuticals

Due to its biological activities, 4-Br-3,5-DHBA is considered a valuable intermediate in pharmaceutical synthesis. It is used in the development of drugs targeting metabolic disorders and infections caused by resistant bacteria . Furthermore, its role as a precursor in synthesizing more complex molecules highlights its importance in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3,5-dihydroxybenzoic acid, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves bromination of 3,5-dihydroxybenzoic acid precursors. Controlled bromination conditions (e.g., using Br₂ or HBr as reagents) are critical to ensure regioselectivity at the 4-position. Reaction parameters such as temperature (often <50°C), pH (acidic or neutral), and catalysts (e.g., FeBr₃) must be optimized to avoid over-bromination or side reactions. Post-synthesis purification via recrystallization or reverse-phase chromatography ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions and hydrogen bonding. IR spectroscopy confirms hydroxyl (-OH) and carboxylic acid (-COOH) functionalities.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks and molecular packing. For example, SCXRD analysis reveals O–H⋯O hydrogen bonds (bond length: ~1.8–2.0 Å) and a monoclinic crystal system (space group P2₁/c) .

Advanced Research Questions

Q. How do hydrogen bonding patterns in this compound adducts influence supramolecular assembly, and what methodological approaches are used to analyze these interactions?

- Methodological Answer : The compound forms supramolecular adducts with N-donor ligands (e.g., 4,4′-bipyridine) via O–H⋯N and C–H⋯O interactions. SCXRD reveals that the carboxylic acid group participates in pairwise hydrogen bonds, leading to cyclic networks (e.g., 4-membered rings) or interpenetrated architectures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What contradictions exist in reported data regarding the reactivity of this compound with N-donor ligands, and how can experimental design address these discrepancies?

- Methodological Answer : Discrepancies arise in hydrogen-bonding motifs (e.g., single vs. pairwise interactions) depending on ligand stoichiometry and solvent polarity. For example, adducts with 1,2-bis(4-pyridyl)ethane form sheet-like structures, while 4,4′-bipyridine induces interpenetration. To resolve contradictions, replicate experiments under controlled humidity, solvent (e.g., DMF vs. MeOH), and molar ratios. Pairwise interaction validation via SCXRD and computational modeling (e.g., DFT) is recommended .

Q. In comparative studies with halogenated benzoic acid derivatives, how does the bromo substitution at the 4-position affect molecular recognition properties compared to chloro or iodo analogs?

- Methodological Answer : Bromine’s electronegativity and van der Waals radius (1.85 Å) influence steric and electronic effects. For instance:

- Hydrogen Bond Strength : Bromo derivatives exhibit weaker O–H⋯N bonds vs. chloro analogs (due to reduced electron-withdrawing effects).

- Supramolecular Geometry : Compared to 3,5-dichloro-4-hydroxybenzoic acid, the bromo analog forms larger cyclic networks (e.g., 6-membered rings vs. 4-membered) due to steric bulk .

Q. Key Methodological Recommendations

- Synthesis : Optimize bromination conditions to prevent di-substitution.

- Characterization : Combine SCXRD with Hirshfeld analysis for interaction mapping.

- Data Analysis : Use computational tools (Mercury, CrystalExplorer) to model hydrogen-bonding networks.

Properties

IUPAC Name |

4-bromo-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTRHYYFCDEALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066076 | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16534-12-6 | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16534-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3,5-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.